Boc-L-2-Pyridylalanine

Catalog No.
S671841
CAS No.
71239-85-5
M.F
C13H18N2O4
M. Wt
266.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-2-Pyridylalanine

CAS Number

71239-85-5

Product Name

Boc-L-2-Pyridylalanine

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1

InChI Key

KMODKKCXWFNEIK-JTQLQIEISA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=N1)C(=O)O

Boc-L-2-Pyridylalanine (N-Boc-L-2-(pyridyl)alanine) is a derivative of the naturally occurring amino acid L-phenylalanine. It contains a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group and a pyridyl ring replacing the phenyl ring of phenylalanine []. Boc-L-2-Pyridylalanine is a synthetic compound used in scientific research, particularly in peptide synthesis [].


Molecular Structure Analysis

The key feature of Boc-L-2-Pyridylalanine's structure is the incorporation of a pyridyl ring (a six-membered aromatic ring containing one nitrogen atom) in place of the phenyl ring present in L-phenylalanine. The Boc group (C(CH3)3OCO) is attached to the amino group (NH2) protecting it from unwanted reactions during peptide synthesis []. The L configuration refers to the stereochemistry of the central carbon atom, with the amino group, carboxylic acid group (COOH), and the pyridyl ring arranged in a specific spatial orientation [].


Chemical Reactions Analysis

A crucial reaction involving Boc-L-2-Pyridylalanine is its incorporation into peptides. The Boc group is selectively removed under acidic conditions, revealing the free amino group which can then form a peptide bond with another amino acid. The specific coupling reagents used depend on the desired peptide sequence [].

Boc-L-2-Pyridylalanine + H-Gly-OH --> Boc-L-2-Pyridylalanine-Gly-OH + H2O (Eq. 1)

(H-Gly-OH represents another amino acid, glycine, with a free carboxy terminal)

After chain assembly, the final deprotection step involves removing the Boc group from the N-terminus of the peptide to obtain the desired product [].


Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of Boc-L-2-Pyridylalanine is not readily available. However, based on its structure, it is expected to be a solid at room temperature with moderate solubility in organic solvents like dichloromethane and dimethylformamide commonly used in peptide synthesis [].

Boc-L-2-Pyridylalanine itself does not possess a known mechanism of action in biological systems. Its primary function is as a building block for the synthesis of peptides containing a pyridyl moiety. These peptides can then be studied for their potential biological activities, such as enzyme inhibition or receptor binding [].

Peptide Synthesis:

Boc-L-2-Pyridylalanine (Boc-L-2-Pal-OH) is a valuable building block in peptide synthesis due to its unique properties. The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection and coupling with other amino acids to create complex peptide sequences. Additionally, the pyridyl ring in its structure can participate in various interactions, such as hydrogen bonding and π-π stacking, potentially influencing the conformation and activity of the resulting peptide (https://pubchem.ncbi.nlm.nih.gov/compound/Boc-3-4-pyridyl-L-alanine). This makes Boc-L-2-Pyridylalanine a valuable tool for researchers studying protein structure, function, and interactions.

Medicinal Chemistry:

The incorporation of Boc-L-2-Pyridylalanine into peptides can lead to potential therapeutic candidates. The pyridyl group can contribute to various properties, including improved binding affinity to target molecules, increased stability against enzymatic degradation, and enhanced cell permeability (https://pubchem.ncbi.nlm.nih.gov/compound/Boc-3-4-pyridyl-L-alanine). Researchers are exploring the use of Boc-L-2-Pyridylalanine-containing peptides in the development of drugs for various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

Material Science:

Boc-L-2-Pyridylalanine has also found applications in material science research. Its unique chemical structure allows it to self-assemble into well-defined nanostructures, such as nanotubes and hydrogels. These nanostructures can be further modified to incorporate various functionalities, making them potentially useful for applications in drug delivery, biosensing, and tissue engineering ().

XLogP3

1.5

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-3-(2-pyridyl)-L-alanine

Dates

Modify: 2023-08-15

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